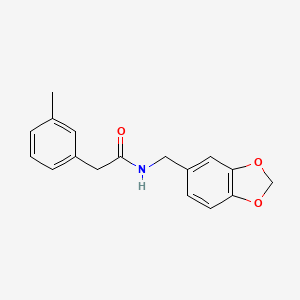![molecular formula C17H16N4O5S2 B5462599 N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5462599.png)
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide, also known as PSB-0739, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. PSB-0739 has been shown to have inhibitory effects on a variety of enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many cancer cells. In
作用机制
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide works by binding to the active site of carbonic anhydrase IX and XII, inhibiting their activity. Carbonic anhydrase enzymes play a critical role in the regulation of pH in cells and tissues, and their overexpression in cancer cells has been linked to increased tumor growth and metastasis. By inhibiting the activity of these enzymes, this compound can decrease tumor growth and increase sensitivity to chemotherapy.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase enzymes, this compound has also been shown to induce apoptosis in cancer cells, reduce intraocular pressure, and inhibit angiogenesis. These effects make this compound a promising candidate for the treatment of cancer and glaucoma.
实验室实验的优点和局限性
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation. Another area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could lead to improved cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases and conditions.
合成方法
The synthesis of N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide involves a multi-step process that includes the reaction of 2-aminopyridazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 4-(phenylsulfonyl)aniline to form the final product, this compound. This synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Carbonic anhydrase IX and XII are overexpressed in many cancer cells and have been shown to play a role in tumor growth and metastasis. This compound has been shown to inhibit the activity of these enzymes, leading to decreased tumor growth and increased sensitivity to chemotherapy. In addition, this compound has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
属性
IUPAC Name |
4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-26-17-12-11-16(18-19-17)21-28(24,25)15-9-7-13(8-10-15)20-27(22,23)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESCBBRKEAUIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5462518.png)
![{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5462526.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5462536.png)
![1-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5462544.png)

![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole](/img/structure/B5462555.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5462569.png)
![3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5462580.png)
![4-{[(4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylic acid](/img/structure/B5462583.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5462592.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5462610.png)
![5-[4-(1,3-benzothiazol-2-ylthio)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B5462622.png)
